molecular formula C10H14O4 B1619633 Chrysanthemumdicarboxylic acid CAS No. 497-95-0

Chrysanthemumdicarboxylic acid

Cat. No. B1619633
CAS RN: 497-95-0
M. Wt: 198.22 g/mol
InChI Key: XXTFGUFRXPWYDA-UHFFFAOYSA-N
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Description

Chrysanthemumdicarboxylic acid is a chemical compound with the molecular formula C10H14O4 . It is used in various applications, including environmental analysis and pesticide/herbicide metabolite standards .


Synthesis Analysis

The synthesis of Chrysanthemumdicarboxylic acid involves several steps. One method involves the addition of ethyl diazoacetate to ethyl α,δ-dimethyl-trans-sorbate, yielding adducts. These esters are then hydrolyzed to yield (±)-trans-, (±)-cis-3-(trans-2ʹ-carboxypropenyl)-2,2-dimethyl-cyclopropane-1-carboxylic acids and α,δ-dimethyl-γ-carboxymethyl-trans-sorbic acid .


Molecular Structure Analysis

The molecular structure of Chrysanthemumdicarboxylic acid is based on an acid and alcohol moiety with an ester bond . The geometrical configuration of αδ-dimethylsorbic acid, an important intermediate in the synthesis of Chrysanthemumdicarboxylic acid, is confirmed to be trans .


Chemical Reactions Analysis

Chrysanthemumdicarboxylic acid exhibits antioxidant abilities, which are assessed using the DPPH and ABTS+ assays . It contains organic groups such as alkanes, flavonoids, terpinoids, unsaturated fatty acids, and polysaccharides .


Physical And Chemical Properties Analysis

Chrysanthemumdicarboxylic acid has a molecular weight of 198.22 .

Scientific Research Applications

Lead Sorption

Chrysanthemum indicum has been studied for its ability to act as a sorbent for the removal of heavy metals like lead. This research has shown high sorption capacity, making it a potential option for environmental remediation and heavy metal detoxification efforts (Staroń et al., 2021).

Vase Life Extension of Cut Flowers

Salicylic and citric acid treatments have been found to significantly improve the vase life of cut chrysanthemum flowers. This is attributed to their plant regulating and anti-stress properties, offering natural, safe, and biodegradable alternatives to conventional chemical treatments (Mashhadian et al., 2012).

Phytochemical Profile

The chemical profile of Chrysanthemum indicum 'Avalone Red' has been studied for its content of polyphenolic acid derivatives and flavonoids. These compounds are of interest due to their potential health benefits, and fertilization has been shown to increase the plant's biosynthetic capacity for these compounds (Mircea et al., 2015).

Growth and Photosynthesis Enhancement

Humic acid derived from sediments has been shown to improve the growth, photosynthesis, and chloroplast ultrastructure in chrysanthemum. These effects could be significant for horticultural practices and plant growth optimization (Fan et al., 2014).

Antiglycation Properties

Chrysanthemum species have shown potential antiglycation properties, which could be significant for treating conditions associated with diabetic complications and aging. This is linked to their content of polyphenols and flavonoids, which are known for their health benefits (Tsuji-Naito et al., 2009).

Flavonoid and Phenolic Acid Development

Studies on Chrysanthemum indicum L. under different conditions have revealed insights into the biosynthesis and degradation of flavonoids and phenolic acids, important for understanding their medicinal and nutritional properties (Shen et al., 2011).

Safety And Hazards

Chrysanthemumdicarboxylic acid is classified as highly flammable and can cause skin irritation and serious eye irritation .

Future Directions

Future research on Chrysanthemumdicarboxylic acid could focus on its potential applications in drug development, given its antioxidant properties and other biological activities . Additionally, further studies could explore new synthesis routes .

properties

IUPAC Name

3-[(E)-2-carboxyprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTFGUFRXPWYDA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1C(C1(C)C)C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysanthemumdicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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